molecular formula C12H18ClNO3 B3364277 Methyl 2-(piperidin-4-ylmethyl)furan-3-carboxylate hydrochloride CAS No. 1134618-26-0

Methyl 2-(piperidin-4-ylmethyl)furan-3-carboxylate hydrochloride

Cat. No.: B3364277
CAS No.: 1134618-26-0
M. Wt: 259.73 g/mol
InChI Key: YNGZQYKUYQZUST-UHFFFAOYSA-N
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Description

Methyl 2-(piperidin-4-ylmethyl)furan-3-carboxylate hydrochloride: is a chemical compound with the molecular formula C12H18ClNO3. It is a derivative of furan, a heterocyclic organic compound, and contains a piperidine ring, which is a six-membered saturated heterocycle containing nitrogen. This compound is often used in scientific research and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(piperidin-4-ylmethyl)furan-3-carboxylate hydrochloride typically involves the following steps:

  • Furan Derivative Synthesis: The starting material, furan-3-carboxylic acid, is synthesized through known methods such as the Paal-Knorr synthesis.

  • Piperidine Derivative Synthesis: Piperidine is synthesized through methods such as the reduction of pyridine.

  • Coupling Reaction: The furan derivative is then coupled with the piperidine derivative using reagents like carbodiimides (e.g., dicyclohexylcarbodiimide) under controlled conditions to form the desired compound.

  • Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, and the reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(piperidin-4-ylmethyl)furan-3-carboxylate hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

  • Reduction: The piperidine ring can be reduced to form piperidine derivatives.

  • Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the piperidine nitrogen.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution Reactions: Nucleophiles such as alkyl halides and amines are used, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: Furan-3-carboxylic acid derivatives.

  • Reduction Products: Piperidine derivatives.

  • Substitution Products: Various substituted piperidine derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules. Biology: It is used in biological studies to investigate the interaction of furan derivatives with biological targets. Medicine: Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl 2-(piperidin-4-ylmethyl)furan-3-carboxylate hydrochloride exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact molecular pathways involved would depend on the specific biological system being studied.

Comparison with Similar Compounds

  • Furan-3-carboxylic Acid: A simpler derivative without the piperidine ring.

  • Piperidine Derivatives: Compounds containing the piperidine ring but lacking the furan moiety.

  • Other Furan Derivatives: Compounds containing furan rings with different substituents.

Uniqueness: Methyl 2-(piperidin-4-ylmethyl)furan-3-carboxylate hydrochloride is unique due to the combination of the furan ring and the piperidine ring, which provides it with distinct chemical and biological properties compared to its simpler counterparts.

Properties

IUPAC Name

methyl 2-(piperidin-4-ylmethyl)furan-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3.ClH/c1-15-12(14)10-4-7-16-11(10)8-9-2-5-13-6-3-9;/h4,7,9,13H,2-3,5-6,8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNGZQYKUYQZUST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(OC=C1)CC2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-(piperidin-4-ylmethyl)furan-3-carboxylate hydrochloride
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Methyl 2-(piperidin-4-ylmethyl)furan-3-carboxylate hydrochloride
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Methyl 2-(piperidin-4-ylmethyl)furan-3-carboxylate hydrochloride
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Methyl 2-(piperidin-4-ylmethyl)furan-3-carboxylate hydrochloride
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